Enhanced Metabolic Stability via Difluoromethyl Bioisostere in Thrombin Inhibitors
In the development of 3-aminopyrazinone acetamide thrombin inhibitors, the introduction of a 2,2-difluoro-2-pyridin-2-yl group (as found in Ethyl difluoro(pyridin-2-yl)acetate) prevents metabolic oxidation at the α-methylene group [1]. This modification addresses a key metabolic liability observed in the non-fluorinated parent compound, leading to improved stability [1].
| Evidence Dimension | Metabolic stability (in vitro metabolism) |
|---|---|
| Target Compound Data | Stable; no oxidation at the α-methylene group |
| Comparator Or Baseline | Non-fluorinated 3-aminopyrazinone acetamide (compound 1) |
| Quantified Difference | Prevents metabolic oxidation |
| Conditions | In vitro metabolism assay |
Why This Matters
This specific metabolic stability improvement directly impacts the pharmacokinetic profile of drug candidates, making the compound a critical building block for medicinal chemistry programs requiring enhanced metabolic stability.
- [1] Ashwood MS, Alabaster RJ, Cottrell IF, Cowden CJ, Davies AJ, Dolling UH, et al. Development of a scaleable synthesis of a 3-aminopyrazinone acetamide thrombin inhibitor. Org Proc Res Dev. 2004; 8(2): 192-200. doi:10.1021/op0341420. View Source
